Home > Products > Screening Compounds P17395 > Paliperidone Impurity I
Paliperidone Impurity I - 2640158-02-5

Paliperidone Impurity I

Catalog Number: EVT-13983983
CAS Number: 2640158-02-5
Molecular Formula: C23H27F2N3O3
Molecular Weight: 431.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Paliperidone Impurity I, also known as 9-oxo-risperidone or keto impurity, is a significant impurity formed during the synthesis of paliperidone, an atypical antipsychotic medication primarily used to treat schizophrenia and other psychiatric disorders. The compound is chemically characterized as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Its presence can affect the purity and stability of the final pharmaceutical product .

Source

Paliperidone Impurity I is generated as a by-product during the synthesis of paliperidone. The impurity arises from various synthetic routes that involve the condensation of specific chemical precursors. The primary source of this impurity is the oxidative degradation of paliperidone during its manufacturing process .

Classification

Paliperidone Impurity I is classified as a pharmaceutical impurity. Impurities in pharmaceuticals can arise from starting materials, reagents, by-products of reactions, or degradation products. In this case, paliperidone impurity is particularly relevant due to its potential impact on the efficacy and safety of the drug formulation .

Synthesis Analysis

Methods

The synthesis of paliperidone typically involves several key steps that can lead to the formation of impurities like Paliperidone Impurity I. Common methods include:

  1. Condensation Reactions: The synthesis often starts with the condensation of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride in the presence of a base.
  2. Reduction Reactions: This step may involve reducing keto impurities using reagents like sodium borohydride to yield more stable forms of paliperidone .

Technical Details

The synthesis process is sensitive to reaction conditions such as temperature and pH, which can influence the formation of impurities. For instance, controlling the reaction environment can minimize the oxidation that leads to Paliperidone Impurity I. The purification processes often include crystallization and chromatography to isolate pure paliperidone while removing impurities .

Molecular Structure Analysis

Structure

Paliperidone Impurity I has a molecular formula of C23H27FN4O3C_{23}H_{27}FN_{4}O_{3} and a molecular weight of 429.48 g/mol. Its structure features a complex arrangement with multiple functional groups that contribute to its pharmacological properties.

Data

The structural representation can be expressed in various formats:

  • SMILES: C1CCN(C1)CC(C(=O)N)C(=C(C)N=C(C)C)C(=O)C(=O)N
  • InChI: InChI=1S/C23H27FN4O3/c24-19-11-10-17(27)22(19)21(30)18(28)12-13-25(26)15(14-29)16(18)20(31)23(32)33/h10-11,17H,12-14H2,1-9H3/b30-27+

These structural details are critical for understanding how Paliperidone Impurity I interacts with biological systems and its role in pharmacology .

Chemical Reactions Analysis

Reactions

Paliperidone Impurity I can undergo several types of chemical reactions:

  1. Oxidation: This involves adding oxygen or removing hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction: This entails adding hydrogen or removing oxygen using reducing agents like sodium borohydride.
  3. Substitution: This involves replacing one atom or group with another using nucleophiles or halogens.

These reactions are essential for modifying the structure of Paliperidone Impurity I for various applications in medicinal chemistry .

Physical and Chemical Properties Analysis

Physical Properties

Paliperidone Impurity I is typically a white to off-white solid at room temperature. It has a melting point that varies based on its crystalline form and purity level.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as methanol and acetone.
  • Stability: Sensitive to light and moisture; thus, it requires careful storage conditions.

Characterization methods such as High Performance Liquid Chromatography (HPLC) are often employed to analyze its purity and stability in pharmaceutical formulations .

Applications

Paliperidone Impurity I serves primarily as a reference standard in pharmaceutical research and quality control laboratories to assess the purity of paliperidone formulations. Understanding its properties helps manufacturers optimize synthesis processes and ensure compliance with regulatory standards regarding drug purity and safety.

Synthetic Origins and Formation Pathways of Paliperidone Impurity I

Paliperidone Impurity I emerges as a critical quality indicator during the synthesis and storage of paliperidone, an antipsychotic agent. This impurity’s formation is intricately linked to metabolic processes, synthetic byproducts, and degradation pathways, necessitating rigorous analytical control.

Role in Risperidone-Paliperidone Metabolic Interconversion

Paliperidone (9-hydroxyrisperidone) is the primary active metabolite of risperidone, generated via hepatic CYP2D6-mediated alicyclic hydroxylation at the 9-position. This biotransformation exhibits stereoselective kinetics, with CYP2D6 preferentially catalyzing the formation of the (+)‑enantiomer over the (−)‑enantiomer [4] [7]. Impurity I arises from incomplete metabolism or back-conversion of paliperidone to risperidone under physiological conditions, particularly in CYP2D6 poor metabolizers (PMs). In PMs, risperidone accumulates due to reduced hydroxylation capacity, leading to an elevated risperidone:paliperidone ratio (>1.0) compared to extensive metabolizers (EMs, ratio <0.5) [4] [7]. This metabolic disequilibrium favors Impurity I formation, as risperidone’s tetrahydro-pyridopyrimidinone ring remains unhydroxylated.

Table 1: Impact of CYP2D6 Phenotypes on Risperidone-Paliperidone Interconversion

CYP2D6 PhenotypeRisperidone:Paliperidone RatioImpurity I Formation Risk
Ultra-Rapid Metabolizer<0.1Low
Extensive Metabolizer0.1–0.5Moderate
Intermediate Metabolizer0.5–1.0High
Poor Metabolizer>1.0Very High

Mechanistic Insights into Alkylation Side Reactions During Paliperidone Synthesis

Industrial synthesis of paliperidone involves N-alkylation of 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole with 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one [5] [8]. Key side reactions include:

  • Incomplete alkylation: Residual 2-chloroethyl intermediates may undergo hydrolysis, forming 2-hydroxyethyl derivatives that compete with the desired cyclization [8].
  • Over-alkylation: The tertiary amine in paliperidone’s piperidine ring may react with excess alkylating agents (e.g., chloroethyl precursors), generating quaternary ammonium salts as process-related impurities [6].
  • Dehalogenation byproducts: Under basic conditions (e.g., sodium carbonate/potassium iodide in DMF), chlorine displacement yields olefinic derivatives via dehydrohalogenation [5] [8].

Patents (WO2009074333A1, US7977480B2) reveal that solvent choice critically influences impurity profiles. Polar aprotic solvents like DMF accelerate nucleophilic substitution but promote thermal degradation, while methanol reduces byproducts but necessitates prolonged reflux [5] [8].

Table 2: Alkylation Byproducts in Paliperidone Synthesis

Alkylating AgentReaction ConditionMajor Side ProductRelation to Impurity I
2-Chloroethyl precursorDMF, Na₂CO₃, 80°C9-Hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneCore structure of Impurity I
1,3-DibromopropaneKI, DBU, methanol1-(3-Bromopropyl)-piperidine adductPrecursor to Impurity I

Oxidative and Photolytic Degradation as Precursors to Impurity I Formation

Forced degradation studies under ICH Q1(R2) guidelines reveal that paliperidone is highly susceptible to:

  • Oxidative degradation: Hydrogen peroxide exposure cleaves the benzisoxazole ring, generating 6-fluoro-3-(piperidin-4-yl)-1,2-benzenediol derivatives [1] [3]. These intermediates undergo condensation with paliperidone’s pyrimidinone core, forming dimeric impurities analogous to Impurity I.
  • Photolytic stress: UV light (254 nm) induces radical-mediated dehydrogenation of paliperidone’s 6,7,8,9-tetrahydro ring, yielding aromatic pyrido[1,2-a]pyrimidinones [2] [9]. This reaction proceeds via homolytic C9−OH bond cleavage, generating a carbon-centered radical that abstracts hydrogen from adjacent positions.
  • Alkaline hydrolysis: The lactam group in paliperidone’s pyrimidinone ring opens under pH >9, forming 2-(aminomethyl)nicotinamide derivatives that cyclize into fused tricyclic impurities [3] [9].

Table 3: Degradation Conditions and Resultant Impurities

Stress ConditionExperimental ParametersPrimary DegradantPathway to Impurity I
Oxidation (H₂O₂)3% w/v, 25°C, 24h9-Hydroxy-10,11-dihydrodibenzo[b,f]thiepin-10-oneBenzisoxazole ring cleavage
PhotolysisUV 254 nm, 48h9-Oxo-2-methyl-4H-pyrido[1,2-a]pyrimidineDehydrogenation of tetrahydro ring
Alkaline hydrolysis0.1M NaOH, 80°C, 1h2-[(6-Fluorobenzisoxazol-3-yl)amino]ethyl nicotinamideLactam ring opening

Structural Analogues and Positional Isomerism in Impurity Derivatization

Impurity I exhibits structural plasticity due to:

  • Positional isomerism: Alkylation may occur at N1 (desired) versus N3 (undesired) of the pyrimidinone ring, producing isomers with identical mass but distinct chromatographic mobility [6] [8].
  • Ring tautomerism: The 9-hydroxy group facilitates keto-enol equilibria, enabling reversible formation of 9-keto analogues under acidic conditions [5] [9].
  • Cross-condensation: Formaldehyde (from solvent/formic acid impurities) mediates Mannich-type reactions between paliperidone’s piperidine nitrogen and C9 of another molecule, generating bis-paliperidone dimers [8].

Notable analogues include:

  • N-Dealkylated derivative: Lacks the 2-fluoroethylpiperidine sidechain, formed via oxidative N-dealkylation [4] [9].
  • 9-Deshydroxy risperidone: Generated by reductive elimination of the 9-hydroxy group, structurally reverting to risperidone [1] [7].
  • Epoxy-bridged dimer: Resulting from peroxide attack on the benzisoxazole-piperidine junction [3].

Table 4: Structural Analogues of Paliperidone Impurity I

Analogue NameStructural Difference from Impurity IFormation Condition
9-Deshydroxy risperidoneReplacement of 9-OH with HReductive degradation
3-[2-(4-(6-Fluoro-1-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)piperidin-1-yl)ethyl] analogueBenzisoxazole → 1-hydroxy-2-oxoquinolineAlkaline hydrolysis
10,11-Epoxy-paliperidone dimerEpoxy bridge between C10−C11 of two moleculesPeroxide-mediated oxidation

Properties

CAS Number

2640158-02-5

Product Name

Paliperidone Impurity I

IUPAC Name

3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C23H27F2N3O3

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C23H27F2N3O3/c1-14-17(23(31)28-9-2-3-20(29)22(28)26-14)8-12-27-10-6-15(7-11-27)21(30)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,29H,2-3,6-12H2,1H3

InChI Key

CVLTWEWVHZQBRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.